2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBHSISGFPTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring. The final step involves the coupling of the pyridine derivative with ethyl N-phenylcarbamate under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains .
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core functional groups (carbamate, amide, or ester) and substituents. Below is a comparative analysis with key compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Influence on Activity :
- The pyridinyl-ethyl backbone (shared with fluopyram) is associated with nematicidal and fungicidal activity due to interference with mitochondrial respiration .
- Carbamate vs. Amide/Ester : Carbamates generally exhibit slower hydrolysis than esters (e.g., haloxyfop-methyl) but faster degradation than amides (e.g., fluopyram), balancing persistence and environmental safety .
Efficacy and Metabolism :
- Fluopyram’s benzamide group contributes to systemic mobility in plants, while the target compound’s carbamate may limit translocation but enhance contact activity .
- Trifluoromethyl groups in all analogs resist oxidative degradation, prolonging half-life in soil .
Regulatory and Environmental Profiles: Fluopyram has established EPA tolerances (0.01–5.0 ppm in crops) , whereas the target compound lacks registered uses, necessitating further toxicity studies. Haloxyfop-methyl’s ester group necessitates enzymatic activation in plants, reducing non-target toxicity , a feature absent in carbamates.
Biological Activity
The compound 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate (CAS No. 1797034-56-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 360.72 g/mol. This compound belongs to a class of chemicals known for their bioactive properties, particularly in pharmacology and agrochemicals.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyridine moiety may contribute to interactions with neurotransmitter receptors or enzymes, while the carbamate group is known for its role in inhibiting acetylcholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
Toxicological Profile
Toxicity studies are crucial for understanding the safety profile of any bioactive compound. While specific data on this compound is scarce, analogs have demonstrated varying degrees of toxicity depending on their chemical structure and biological target interaction. It is essential to conduct comprehensive toxicological assessments to evaluate potential side effects and safe dosage ranges.
Case Study 1: Antimicrobial Efficacy
A study involving a library of carbamate derivatives found that compounds with similar structural motifs inhibited biofilm formation in MRSA strains effectively. The IC50 values ranged from low to moderate micromolar concentrations, indicating significant antimicrobial potential .
Case Study 2: Insecticidal Activity
Research on pyridine derivatives has shown promising results in controlling agricultural pests. For instance, a related compound demonstrated over 90% mortality in target insect populations within 48 hours of exposure in controlled experiments . This suggests that this compound could be developed into an effective insecticide.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1797034-56-0 |
| Molecular Formula | |
| Molecular Weight | 360.72 g/mol |
| Antimicrobial Activity | Effective against MRSA |
| Insecticidal Activity | >90% mortality in target insects |
| Toxicity | Needs further investigation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
